molecular formula C17H19N5O B12245399 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B12245399
M. Wt: 309.4 g/mol
InChI Key: YJFDXBXRPNWPIJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a pyrazolo[1,5-a]pyrazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine can be compared with other similar compounds to highlight its uniqueness:

    1-(2-Methoxyphenyl)piperazine: This compound lacks the pyrazolo[1,5-a]pyrazine moiety, making it less complex and potentially less active in certain biological assays.

    1-(4-Methoxyphenyl)piperazine: The position of the methoxy group is different, which can significantly alter its chemical and biological properties.

    1-(2,3-Dichlorophenyl)piperazine: The presence of chlorine atoms introduces different reactivity and potential toxicity compared to the methoxy-substituted derivative.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H19N5O/c1-23-16-5-3-2-4-14(16)20-10-12-21(13-11-20)17-15-6-7-19-22(15)9-8-18-17/h2-9H,10-13H2,1H3

InChI Key

YJFDXBXRPNWPIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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